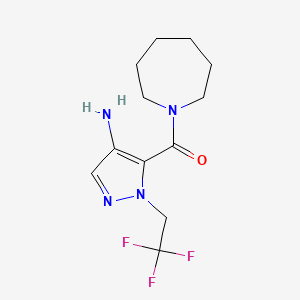

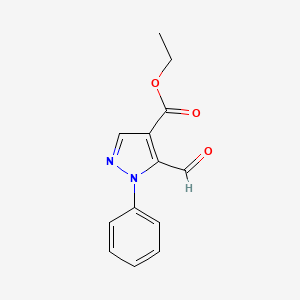

ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 40995-43-5 . It has a molecular weight of 244.25 . The compound is a powder at room temperature .

Synthesis Analysis

A series of Pyrazole derivatives were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . These newly synthesized compounds were characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .

Molecular Structure Analysis

The IUPAC name of the compound is ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate . The InChI Code is 1S/C13H12N2O3/c1-2-18-13(17)11-8-14-15(12(11)9-16)10-6-4-3-5-7-10/h3-9H,2H2,1H3 .

Physical And Chemical Properties Analysis

Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate is a powder at room temperature . It has a melting point of 76-78°C .

Applications De Recherche Scientifique

- Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate derivatives have been synthesized and evaluated for their antibacterial activity against various strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

- Pyrazole-bearing compounds are known for their pharmacological effects against parasites. A molecular simulation study highlighted the potent in vitro antipromastigote activity of a specific pyrazole derivative, emphasizing its potential as an antileishmanial agent .

- Although not directly related to ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate, pyrazole derivatives have demonstrated antimalarial effects. Researchers continue to explore novel pyrazole-based compounds for combating malaria .

- In 2020, researchers synthesized imidazo[1,2-b]pyrazole derivatives, including those derived from ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate. These compounds were tested in vitro for their α-glucosidase inhibitory activity .

- Pyrazoles exhibit diverse photophysical properties. While specific studies on ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate are limited, this compound’s photophysical behavior could be explored further .

- Researchers have conducted combined experimental and theoretical studies on related pyrazole-4-carboxylic acid derivatives. For instance, investigations into 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid provided insights into its structural and spectral characteristics .

Antibacterial Properties

Antiparasitic Potential

Antimalarial Activity

Enzyme Inhibition

Photophysical Properties

Structural Investigations

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

Pyrazole-containing compounds, including ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mécanisme D'action

Target of Action

Pyrazole derivatives, in general, have been found to interact with a variety of biological targets due to their versatile structure . They have shown potential in interacting with enzymes, receptors, and other proteins, thereby modulating various biological processes .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and covalent binding . The specific mode of action would depend on the nature of the target and the specific structural features of the compound .

Biochemical Pathways

Pyrazole derivatives have been found to modulate various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Result of Action

Pyrazole derivatives have been reported to exhibit various biological activities, including antibacterial, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-hiv properties .

Propriétés

IUPAC Name |

ethyl 5-formyl-1-phenylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-13(17)11-8-14-15(12(11)9-16)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOHUJHHYMVBTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2408461.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2408462.png)

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2408472.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2408473.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2408474.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2408475.png)

![5-((4-chlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408481.png)